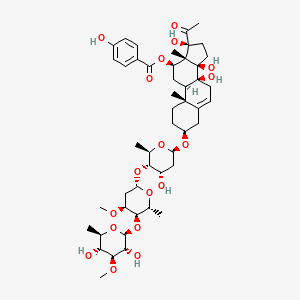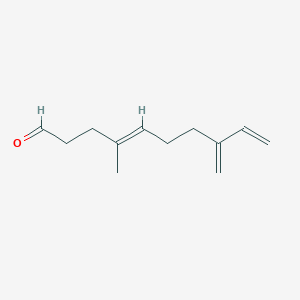
(E)-4-Methyl-8-methylenedeca-4,9-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-Methyl-8-methylene-4,9-decadienal is an organic compound with a unique structure characterized by a conjugated diene system and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in essential oils and natural extracts. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Methyl-8-methylene-4,9-decadienal typically involves the use of starting materials such as alkenes and aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (4E)-4-Methyl-8-methylene-4,9-decadienal may involve large-scale chemical processes that ensure high yield and purity. Catalytic processes, such as those involving transition metal catalysts, can be employed to enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are used to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-Methyl-8-methylene-4,9-decadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens (e.g., bromine) can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of 4-Methyl-8-methylene-4,9-decadienoic acid.
Reduction: Formation of 4-Methyl-8-methylene-4,9-decadienol.
Substitution: Formation of dibromo derivatives.
Aplicaciones Científicas De Investigación
(4E)-4-Methyl-8-methylene-4,9-decadienal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart a pleasant aroma to products.
Mecanismo De Acción
The mechanism by which (4E)-4-Methyl-8-methylene-4,9-decadienal exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Decenal: Another aldehyde with a similar structure but differing in the position of the double bonds.
(E)-2-Nonenal: A shorter-chain aldehyde with a similar conjugated system.
Uniqueness
(4E)-4-Methyl-8-methylene-4,9-decadienal is unique due to its specific double bond configuration and the presence of a methyl group, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in applications where a specific scent profile is desired.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(4E)-4-methyl-8-methylidenedeca-4,9-dienal |
InChI |
InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+ |
Clave InChI |
KXAIVACSXVMJTH-XYOKQWHBSA-N |
SMILES isomérico |
C/C(=C\CCC(=C)C=C)/CCC=O |
SMILES canónico |
CC(=CCCC(=C)C=C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

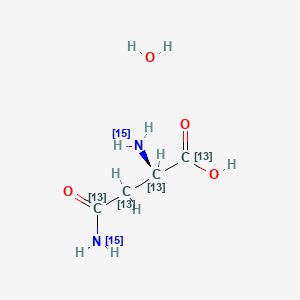
![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

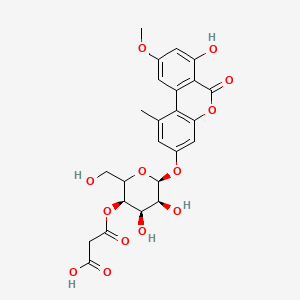
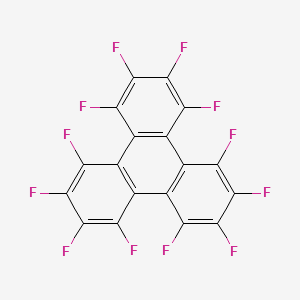
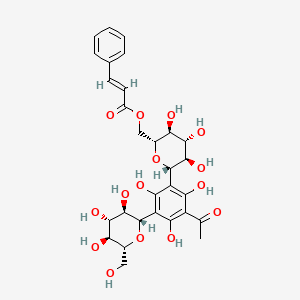
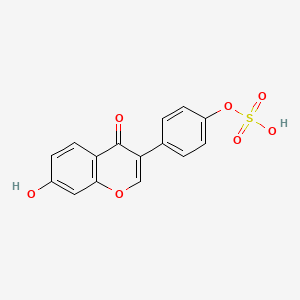
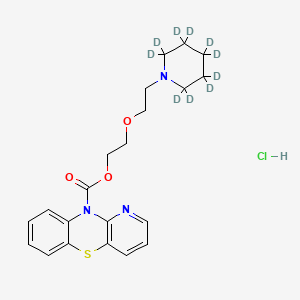
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
